2-Hydrazinyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3H-indole is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic properties . The indole nucleus is a common structural motif in many bioactive molecules, making this compound an interesting compound for scientific research.
Preparation Methods
The synthesis of 2-Hydrazinyl-3H-indole typically involves the reaction of indole derivatives with hydrazine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-Hydrazinyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Hydrazinyl-3H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3H-indole involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The hydrazinyl group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
2-Hydrazinyl-3H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
What sets this compound apart is its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3H-indol-2-ylhydrazine |
InChI |
InChI=1S/C8H9N3/c9-11-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5,9H2,(H,10,11) |
InChI Key |
QXDFTCMHNDXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.